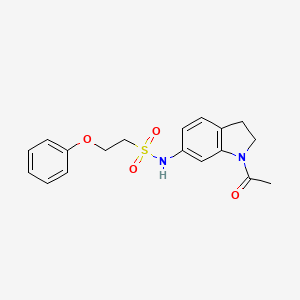
N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide is a compound that falls within the broader class of sulfonamide derivatives. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as inhibitors of various enzymes. They are often synthesized from simpler aromatic amines and can be modified to enhance their inhibitory properties against specific enzymes, such as carbonic anhydrase and cholinesterases, which are therapeutic targets for diseases like glaucoma, cancer, Alzheimer's disease, and osteoporosis .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the acylation of sulfamides, which can be catalyzed by solid acids like H6P2W18O62 under acidic conditions. The reaction is often carried out in solvents such as acetonitrile, and the resulting compounds can be recrystallized to obtain crystals suitable for X-ray structural analysis . In a related context, N-phenylsulfonamide derivatives are synthesized starting from aniline, yielding compounds with significant yields ranging from 69 to 95% . Another approach involves the reaction of amines with sulfonyl chlorides in the presence of a base, followed by treatment with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives .
Molecular Structure Analysis
The molecular and crystal structures of sulfonamide derivatives can be analyzed using X-ray crystallography, which reveals the role of intra- and intermolecular weak interactions, such as hydrogen bonds and π interactions. These interactions contribute to the stability and conformation of the molecules, which can form sandwich-like structures with alternating layers of strong and weak bonds .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including oxidation and hydrolysis. For instance, oxidation with lead tetraacetate can produce o-quinol acetates, which can further react to afford different products depending on the substituents present . Hydrolysis of N-acyl derivatives of sulfonamides can yield the parent sulfonamide, which is a potential prodrug strategy for delivering the active sulfonamide moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are influenced by the nature of the substituents attached to the sulfonamide nitrogen. These properties are crucial for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion. For example, derivatives with an ionizable amino function in the acyl moiety can possess high water solubility and adequate lipophilicity at physiological pH, which are desirable features for oral drug administration .
Scientific Research Applications
Synthesis and Activity of Sulfonamide Derivatives
Sulfonamide derivatives, including compounds similar to N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide, have been synthesized and studied for various applications. Göçer et al. (2013) synthesized a series of sulfonamides from dopamine derivatives, which exhibited significant antioxidant and antiacetylcholinesterase activities. These activities suggest potential therapeutic applications in treating conditions such as Alzheimer's disease and oxidative stress-related disorders (Göçer, Akıncıoğlu, Öztaşkın, Göksu, & Gülçin, 2013).
Prodrug Forms for Sulfonamide Group
Larsen et al. (1988) explored various N-acyl derivatives of N-methylsulfonamides, including molecules structurally related to N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide, as potential prodrugs. These derivatives were evaluated for their stability and enzymatic hydrolysis, indicating their potential as prodrug forms for primary sulfonamides (Larsen, Bundgaard, & Lee, 1988).
Alzheimer's Disease Therapeutic Agents
Abbasi et al. (2018) synthesized a new series of sulfonamides and evaluated them for inhibitory effects on acetylcholinesterase. One of the compounds showed significant inhibitory activity, comparable to Neostigmine methylsulfate, suggesting potential use in Alzheimer's disease treatment (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Antimicrobial and Antifungal Activities
Fadda et al. (2016) investigated sulfonate derivatives with antimicrobial and antifungal activities. Their research included the synthesis of novel functionalized N-sulfonates, demonstrating potential biological activity against various bacterial and fungal strains (Fadda, El-Mekawy, & AbdelAal, 2016).
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14(21)20-10-9-15-7-8-16(13-18(15)20)19-25(22,23)12-11-24-17-5-3-2-4-6-17/h2-8,13,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUVGMOYBOSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)
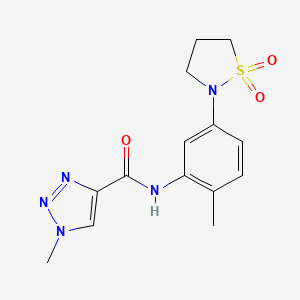
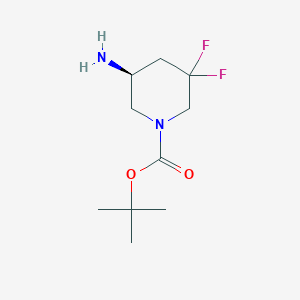

![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)
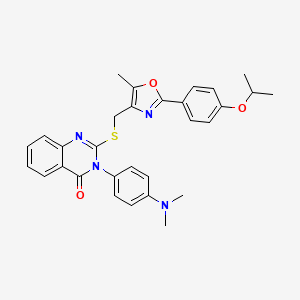

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)
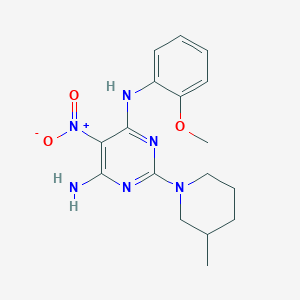
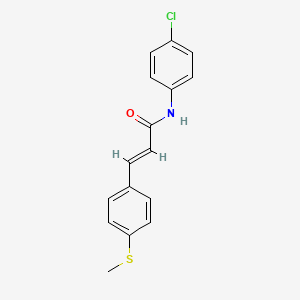
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)
![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
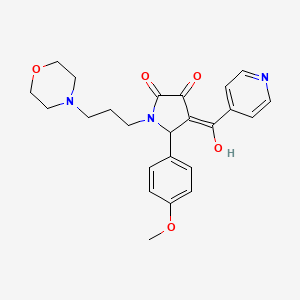
![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)